molecular formula C24H32O2P2 B6301670 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee) CAS No. 2214207-74-4

(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)

Cat. No. B6301670
CAS RN: 2214207-74-4
M. Wt: 414.5 g/mol
InChI Key: GDRJABGDYUOXJB-FYKBGJEGSA-N
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Description

The compound “(2R,2’R,3R,3’R)-3,3’-Di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)” is a P-chiral biphosphorus ligand . It is used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations .


Chemical Reactions Analysis

As a P-chiral biphosphorus ligand, this compound is likely to be involved in various asymmetric transition metal-catalyzed transformations .

Scientific Research Applications

Chemical Reactions and Transformations

  • Addition and Cycloaddition Reactions : The compound reacts with acidic protons to form insertion products, such as silyl ethers and aminochlorosilanes. It also participates in ene reactions with compounds like acetone and butadiene, and cycloadditions with azides, leading to various complex structures (Niesmann, Klingebiel, & Noltemeyer, 1996).

  • Photochemical Transformations : Investigations into the photochemical properties of derivatives of this compound have been conducted. These studies involve UV irradiation and analysis of the absorption and fluorescence properties of synthesized compounds and their photoproducts (Kravchenko et al., 2018).

  • Synthesis of Novel Derivatives : Research includes the synthesis of unique derivatives via methods like aldol condensation and intramolecular ring-opening/closing reactions (Kravchenko, Gazieva, Vasilevskii, & Nelyubina, 2014).

Advanced Material Synthesis

  • Generation of Highly Unsaturated Phosphorus Compounds : This compound is involved in the generation of various unsaturated phosphorus compounds, highlighting its role in the synthesis of complex organometallic structures (Ionkin et al., 2009).

  • Creation of Phosphorus-Containing Analogues : Research has been conducted on the treatment of related compounds with water and other reagents to form various phosphorus-containing analogues, demonstrating its utility in the synthesis of diverse organic compounds (Wróblewski, 1986).

Oxidation Studies

  • Investigating Oxidation Products : Studies on the oxidation of related di-tert-butyl compounds have been carried out to understand the formation of dimeric products and their structures (Shif et al., 1999).

  • Exploration of Oxidation Mechanisms : Research includes exploring the oxidation mechanisms of similar compounds, revealing interesting substitution reactions and proton-transfer behavior (Rardon & Macomber, 1990).

Safety and Hazards

The compound is classified as a combustible solid . It should be handled with care to avoid causing a fire. It’s also air sensitive and should be stored in a cold environment .

Mechanism of Action

Target of Action

The compound, also known as (2R,2’R,3R,3’R)-MeO-BIBOP, is a P-chiral biphosphorus ligand . It primarily targets transition metals, acting as a ligand in various asymmetric transition metal-catalyzed transformations .

Mode of Action

The compound interacts with its targets (transition metals) to facilitate a variety of asymmetric transformations. These transformations include hydrogenations, propargylations, reductions, and hydroformylations . The compound’s chiral nature allows it to induce asymmetry in these reactions, leading to the production of chiral products .

Biochemical Pathways

The compound is involved in several biochemical pathways related to asymmetric synthesis. It plays a crucial role in the hydrogenation of unsaturated compounds, the propargylation of aldehydes and ketones, the reduction of carbonyl compounds, and the hydroformylation of alkenes . The compound’s action in these pathways results in the formation of chiral products, which are important in various fields, including pharmaceuticals and materials science .

Result of Action

The compound’s action results in the formation of chiral products through asymmetric synthesis . These chiral products have one or more stereocenters, making them useful in various applications where stereochemistry is important, such as in the synthesis of pharmaceuticals .

Action Environment

The compound’s action, efficacy, and stability are influenced by several environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reagents, and the specific transition metal used . The compound is typically stored under inert gas at 2-8°C to maintain its stability .

properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJABGDYUOXJB-FYKBGJEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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